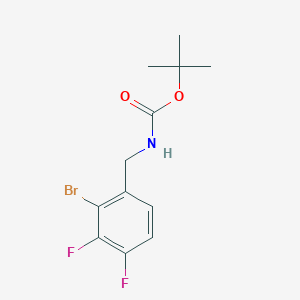

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

Vue d'ensemble

Description

“tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate” is an organic compound with the CAS Number: 2231675-56-0 . It has a molecular weight of 322.15 . The IUPAC name for this compound is tert-butyl (2-bromo-3,4-difluorobenzyl)carbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate” is 1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- The preparation of trisamidomolybdenum(VI) propylidyne complex, which acts as a highly active catalyst precursor for alkyne metathesis, involves the use of tert-butylamine among other reagents. This highlights the role of tert-butyl groups in the synthesis of complex catalysts for organic transformations (Zhang, Lu, & Moore, 2007).

Organic Electronics and Materials Science

- The synthesis of blue-emitting anthracenes from tert-butyl-9,10-anthraquinone and their application in light-emitting diodes (LEDs) demonstrate the utility of tert-butyl and bromo substituents in developing materials with specific electronic properties (Danel, Huang, Lin, Tao, & Chuen, 2002).

Medicinal Chemistry and Drug Development

- The determination of impurities in new antioxidants bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide showcases the importance of tert-butyl groups in the development and quality control of pharmaceutical compounds (Shinko, Terentyeva, Yagunov, Kandalintseva, Prosenko, Ivanovskaya, & Pinko, 2022).

Nanotechnology and Material Science

- Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, employing bromo and tert-butyl-phosphine palladium complexes, underscore the role of bromo and tert-butyl groups in fabricating materials with advanced optical properties (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

tert-butyl N-[(2-bromo-3,4-difluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLWSCBIDFZADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)